molecular formula C30H42N2O4S3 B611873 Y-29794 Tosylate CAS No. 143984-17-2

Y-29794 Tosylate

Cat. No. B611873
M. Wt: 590.86
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Y-29794 Tosylate is an orally active, potent, and specific non-peptide prolyl endopeptidase (PPCE) inhibitor . It selectively and competitively inhibits rat brain PPCE in a reversible manner . An ex vivo study demonstrated that Y-29794 Tosylate could penetrate into the brain to exhibit dose-dependent and long-lasting inhibition .


Synthesis Analysis

The synthesis of Y-29794 Tosylate involves the alkylation of the N-desmethyl precursor . The radiotracer was purified by silica gel Sep-Pak and was obtained in 10-17% yields .


Molecular Structure Analysis

The chemical formula of Y-29794 Tosylate is C30H42N2O4S3 . Its molecular weight is 590.860 . The elemental analysis shows that it contains Carbon (60.98%), Hydrogen (7.17%), Nitrogen (4.74%), Oxygen (10.83%), and Sulfur (16.28%) .


Chemical Reactions Analysis

Y-29794 Tosylate has been shown to inhibit the proliferations of TNBC cancer cells . It arrests the cell cycle at G1/sub G1 phase and induces cell death .


Physical And Chemical Properties Analysis

Y-29794 Tosylate has a molecular weight of 590.86 . Its chemical formula is C30H42N2O4S3 . The elemental analysis shows that it contains Carbon (60.98%), Hydrogen (7.17%), Nitrogen (4.74%), Oxygen (10.83%), and Sulfur (16.28%) .

Scientific Research Applications

  • Protein Labeling and Engineering in Living Systems : Y-29794 Tosylate has been applied in ligand-directed tosyl (LDT) chemistry for the site-selective attachment of synthetic molecules to specific endogenous proteins in vivo. This technique enables chemical labeling of proteins in living cells, tissues, and mice, and the construction of biosensors inside cells without genetic engineering (Tsukiji et al., 2009).

  • Inhibitor of Prolyl Endopeptidase (PPCE) : Y-29794 has been identified as a non-peptide prolyl endopeptidase (PPCE) inhibitor. It selectively and competitively inhibits rat brain PPCE and has been shown to penetrate the brain, exhibiting dose-dependent and long-lasting inhibition. This suggests its potential value in studying the physiological role of PPCE in neuropeptide metabolism, especially in memory processes (Nakajima et al., 1992).

  • Synthesis of Chiral Oxiranes : Y-29794 Tosylate has been used in asymmetric methylene transfer reactions for the synthesis of oxiranes from carbonyl compounds, yielding chiral oxiranes with significant enantiomeric excess (Taj & Soman, 1994).

  • Cycloaddition Reactions : The compound has been involved in studies related to Lewis acid-catalyzed formal [3+2] cycloadditions of N-tosyl aziridines with electron-rich alkenes. This results in the formation of substituted pyrrolidines with high regio- and diastereoselectivity (Li, Wu, & Zhang, 2011).

properties

IUPAC Name

[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2OS2.C7H8O3S/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4;1-6-2-4-7(5-3-6)11(8,9)10/h11-14,17-18H,5-10,15-16H2,1-4H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLUSHFIPGHVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Y-29794 Tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.